molecular formula C16H14O4 B149946 Alloimperatorin CAS No. 642-05-7

Alloimperatorin

Cat. No. B149946
CAS RN: 642-05-7
M. Wt: 270.28 g/mol
InChI Key: KDXVVZMYSLWJMA-UHFFFAOYSA-N
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Description

Alloimperatorin is a compound extracted from the traditional Chinese medicine Angelica dahurica . It has exhibited anticancer activity .


Synthesis Analysis

The synthesis of Alloimperatorin involves the extraction from the traditional Chinese medicine Angelica dahurica . An epoxide derivative of Alloimperatorin has also been synthesized for evaluating its antitumor and apoptotic effects in acute myeloid leukemia HL-60 cells .


Molecular Structure Analysis

Alloimperatorin has a molecular formula of C16H14O4, an average mass of 270.280 Da, and a mono-isotopic mass of 270.089203 Da .


Chemical Reactions Analysis

Alloimperatorin has shown to induce apoptosis of cervical cancer cells . It has also been found to reduce the activity of HeLa cells .


Physical And Chemical Properties Analysis

Alloimperatorin has a density of 1.3±0.1 g/cm3, a boiling point of 476.1±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C .

Scientific Research Applications

Mechanism of Action

Alloimperatorin, also known as Prangenidin, is a compound extracted from the traditional Chinese medicine Angelica dahurica . It has exhibited anticancer activity, but its precise molecular mechanism of anticancer remains unclear . This article aims to provide a comprehensive review of the mechanism of action of Alloimperatorin.

Target of Action

Alloimperatorin primarily targets cancer cells, including cervical cancer cells (HeLa, SiHa, and MS-751) and breast cancer cells . It has shown to inhibit the viability of these cells in a concentration- and time-dependent manner .

Mode of Action

Alloimperatorin interacts with its targets by inducing apoptosis, ferroptosis, and oxeiptosis . It increases the activities of caspase-3, caspase-8, caspase-9, and poly (ADP-ribose) polymerase (PARP), leading to significant mitochondrial shrinkage . It also promotes the expression of Bax apoptotic proteins and reduces the expression of PARP, procaspase3, procaspase8, procaspase9, and BCL-2 proteins .

Biochemical Pathways

Alloimperatorin affects several biochemical pathways. It promotes the accumulation of Fe2+, reactive oxygen species (ROS), and malondialdehyde (MDA), and significantly reduces mRNA and protein expression levels of SLC7A11 and GPX4 . This indicates that Alloimperatorin induces ferroptosis . Additionally, it regulates the Keap1/PGAM5/AIFM1 pathway to promote oxeiptosis .

Result of Action

Alloimperatorin results in the inhibition of cell viability and invasion of cancer cells . It induces apoptosis, ferroptosis, and oxeiptosis, thereby inhibiting cell growth and invasion . It also causes significant mitochondrial shrinkage .

Action Environment

It is known that the compound’s efficacy can be enhanced or reversed by certain factors, such as keap1 sirna or gpx4 overexpression vectors .

Safety and Hazards

Alloimperatorin is toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

The future directions of Alloimperatorin research involve further investigation of its anticancer activity and its precise molecular mechanism of anticancer . It has potential as a promising candidate for the treatment of cancer metastasis .

properties

IUPAC Name

9-hydroxy-4-(3-methylbut-2-enyl)furo[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-9(2)3-4-10-11-5-6-13(17)20-16(11)14(18)15-12(10)7-8-19-15/h3,5-8,18H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXVVZMYSLWJMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C=CC(=O)OC2=C(C3=C1C=CO3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20214400
Record name Prangenidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20214400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alloimperatorin

CAS RN

642-05-7
Record name Alloimperatorin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=642-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prangenidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alloimperatorin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=301051
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Prangenidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20214400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALLOIMPERATORIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3043NX3603
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What cellular pathways does Alloimperatorin influence in cancer cells?

A1: Alloimperatorin has been shown to induce apoptosis, ferroptosis, and oxeiptosis in breast cancer cells []. In cervical cancer cells, it induces autophagy via the reactive oxygen species (ROS) pathway [].

Q2: How does Alloimperatorin impact ROS levels and what are the implications?

A2: Alloimperatorin induces ROS production in cervical cancer cells, leading to autophagy and ultimately cell death [].

Q3: Which apoptotic pathways are activated by Alloimperatorin?

A3: Studies indicate Alloimperatorin activates both intrinsic (mitochondrial) and extrinsic apoptotic pathways, as evidenced by increased caspase-3, -8, and -9 activity and changes in Bax/Bcl-2 protein expression [].

Q4: How does Alloimperatorin affect the Keap1/PGAM5/AIFM1 pathway?

A4: Research suggests Alloimperatorin promotes Keap1 expression and reduces AIFM1 phosphorylation, impacting the Keap1/PGAM5/AIFM1 pathway and subsequently promoting oxeiptosis in breast cancer cells [].

Q5: Does Alloimperatorin affect the expression of ferroptosis-related proteins?

A5: Yes, Alloimperatorin was found to reduce both mRNA and protein expression levels of SLC7A11 and GPX4, proteins involved in the regulation of ferroptosis [].

Q6: What is the molecular formula and weight of Alloimperatorin?

A6: The molecular formula of Alloimperatorin is C16H14O4, and its molecular weight is 270.28 g/mol [, , ].

Q7: What spectroscopic data are available for Alloimperatorin?

A7: Alloimperatorin's structure has been elucidated using various spectroscopic techniques, including UV, IR, H-NMR, and mass spectrometry. Detailed spectral data can be found in various research articles [, , ].

Q8: Are there studies on Alloimperatorin's material compatibility, stability, catalytic properties, or computational modeling?

A8: The provided research focuses primarily on the biological activities of Alloimperatorin. Further studies are needed to explore its material compatibility, stability under various conditions, potential catalytic properties, and applications of computational chemistry techniques like molecular docking or QSAR modeling.

Q9: How does the structure of Alloimperatorin contribute to its biological activity?

A9: The furanocoumarin structure of Alloimperatorin is crucial for its biological activity, particularly its ability to intercalate into DNA []. Modifications to this structure, such as epoxidation, can alter its activity and potency [, ].

Q10: Does the epoxide derivative of Alloimperatorin exhibit different biological activity?

A10: Yes, the epoxide derivative of Alloimperatorin demonstrates enhanced antitumor activity compared to Alloimperatorin itself. It exhibits a lower IC50 value in HL-60 leukemia cells, indicating greater potency in inhibiting cancer cell growth [].

Q11: What is known about the stability of Alloimperatorin and potential formulation strategies?

A11: While the provided research doesn't offer detailed insights into Alloimperatorin's stability under various conditions, it suggests that modifications like epoxidation can alter its stability and reactivity [, ]. Further research is needed to establish optimal formulation strategies for enhanced stability, solubility, and bioavailability.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.